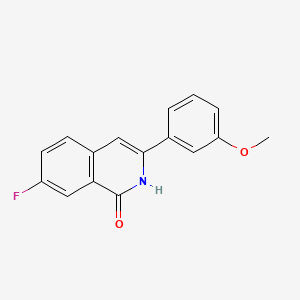
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine is a synthetic organic compound characterized by the presence of a benzenesulfonyl group and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzenesulfonyl chloride with a trifluorobut-2-en-1-amine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scaling up the reaction, purification, and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and trifluoromethyl groups contribute to its reactivity and ability to interact with enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through specific interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine.
Trifluorobut-2-en-1-amine Derivatives: Compounds with similar trifluoromethyl groups but different substituents.
Sulfonylated Amines: Compounds with sulfonyl groups attached to amine functionalities
Uniqueness
This compound is unique due to the combination of its benzenesulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H10F3NO2S |
|---|---|
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO2S/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8/h1-6H,7,14H2/b9-6- |
InChI-Schlüssel |
CQBDTOILYHIRIW-TWGQIWQCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

